molecular formula C12H13ClFNO2 B2476909 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide CAS No. 2411237-62-0

2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide

Cat. No. B2476909
M. Wt: 257.69
InChI Key: XHOKISKHSJBWQT-UHFFFAOYSA-N
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Description

2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide, also known as F15599, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the family of benzoxepin derivatives and has been found to exhibit selective agonistic activity towards the serotonin 5-HT1A receptor.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide involves its selective agonistic activity towards the 5-HT1A receptor. This receptor is primarily located in the brain and is involved in the regulation of various physiological processes such as mood, anxiety, and pain perception. Activation of this receptor by 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide results in the release of neurotransmitters such as serotonin, which in turn leads to the modulation of these physiological processes.

Biochemical And Physiological Effects

Studies have shown that 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide can modulate various physiological processes such as mood, anxiety, and pain perception. Additionally, 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. These effects have been attributed to its selective activation of the 5-HT1A receptor.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide in lab experiments is its high selectivity towards the 5-HT1A receptor. This allows for the specific modulation of this receptor without affecting other receptors in the brain. Additionally, 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide has been found to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
However, one of the limitations of using 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide in lab experiments is its relatively low potency compared to other 5-HT1A receptor agonists. Additionally, the synthesis of 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide is a multi-step process that can be challenging and time-consuming.

Future Directions

There are several future directions for the research and development of 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide. One potential area of application is in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide is a novel compound that has shown promising potential for therapeutic applications in various fields of medicine. Its selective agonistic activity towards the 5-HT1A receptor has been found to modulate various physiological processes, making it a promising candidate for further development. However, further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide involves a multi-step process that begins with the reaction of 2-chloroacetamide with 2,3,4,5-tetrahydro-1-benzoxepin-5-carboxylic acid. This step is followed by the introduction of a fluoro group at the 9-position of the benzoxepin ring using a fluorinating agent. The final step involves the acetylation of the amine group to obtain the desired compound.

Scientific Research Applications

2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of neuropsychiatric disorders such as depression and anxiety. Studies have shown that 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide can selectively activate the 5-HT1A receptor, which is known to play a crucial role in the regulation of mood and anxiety.

properties

IUPAC Name

2-chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-7-11(16)15-10-5-2-6-17-12-8(10)3-1-4-9(12)14/h1,3-4,10H,2,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKISKHSJBWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide

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